3-Cyclopropylpropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-1-2-6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVHPQORXWAGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544032 | |
| Record name | 3-Cyclopropylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-02-0 | |
| Record name | Cyclopropanepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5618-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Cyclopropylpropanal and Its Precursors
Established Reaction Pathways for 3-Cyclopropylpropan-1-ol (B1321769) Synthesis
The creation of 3-cyclopropylpropan-1-ol can be achieved through several established synthetic routes, including nucleophilic ring-opening reactions, Grignard reagent-based carbon-carbon bond formations, and catalytic hydrogenation strategies.
Nucleophilic Ring-Opening of Ethylene (B1197577) Oxide by Cyclopropylmethanol
One potential, though less documented, pathway to 3-cyclopropylpropan-1-ol involves the nucleophilic attack of a cyclopropylmethyl derivative on ethylene oxide. This reaction would extend the carbon chain by two atoms, yielding the desired propanol (B110389) structure. The specific conditions for this transformation, such as the choice of catalyst and solvent, would be critical to achieving a successful outcome.
Grignard Reagent-Mediated Carbon-Carbon Bond Formations
A more conventional and versatile approach to synthesizing 3-cyclopropylpropan-1-ol involves the use of Grignard reagents. This method allows for the formation of a crucial carbon-carbon bond. A common strategy involves the reaction of a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide, with an appropriate electrophile like an aldehyde or epoxide. organic-chemistry.orgscribd.com For instance, the reaction of cyclopropylmagnesium bromide with an aldehyde, followed by an acidic workup, can yield a secondary alcohol which can be further manipulated. rsc.org Alternatively, reacting a Grignard reagent with ethylene oxide provides a direct route to primary alcohols.
A specific example of a Grignard-based synthesis involves the dropwise addition of an aldehyde to a prepared Grignard reagent in a solvent like THF at 0°C, followed by stirring at room temperature. rsc.org The reaction is then quenched with an ammonium (B1175870) chloride solution to yield the alcohol. rsc.org
Catalytic Hydrogenation Strategies
Catalytic hydrogenation presents another viable route for the synthesis of 3-cyclopropylpropan-1-ol. This method typically involves the reduction of a precursor containing a reducible functional group, such as a carboxylic acid or an ester. For example, the reduction of cyclopropylpropionic acid or its esters using a suitable catalyst can lead to the formation of 3-cyclopropylpropan-1-ol. smolecule.com One study demonstrated the selective hydrogenation of 3-phenylpropionic acid to 3-phenylpropanol using a Re/TiO2 catalyst under mild conditions (5 MPa H2 at 140 °C), achieving a high yield without affecting the aromatic ring. acs.org Similar strategies could potentially be adapted for the synthesis of 3-cyclopropylpropan-1-ol.
Oxidation Protocols for Aldehyde Generation from Corresponding Alcohols
The conversion of 3-cyclopropylpropan-1-ol to 3-cyclopropylpropanal is a critical oxidation step. This transformation can be accomplished using a variety of methods, ranging from traditional stoichiometric oxidants to more modern, environmentally friendly catalytic techniques. smolecule.comnumberanalytics.com
Conventional Oxidative Transformations
A number of well-established reagents are effective for the oxidation of primary alcohols to aldehydes. These "weak" oxidants are specifically chosen to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com
Commonly used conventional oxidizing agents include:
Pyridinium chlorochromate (PCC): A milder chromium-based reagent that effectively oxidizes primary alcohols to aldehydes. numberanalytics.comlibretexts.org
Dess-Martin periodinane (DMP): A popular alternative to chromium-based reagents, known for its high yields and milder reaction conditions. masterorganicchemistry.comlibretexts.org
Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. masterorganicchemistry.com
The choice of reagent often depends on the specific substrate and desired reaction conditions. For instance, PCC is typically used in dichloromethane (B109758) at room temperature. numberanalytics.com
| Oxidizing Agent | Typical Reaction Conditions | Product from Primary Alcohol |
| Pyridinium chlorochromate (PCC) | CH2Cl2, room temperature numberanalytics.com | Aldehyde numberanalytics.comlibretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane, lower temperature | Aldehyde masterorganicchemistry.comlibretexts.org |
| Swern Oxidation (DMSO, oxalyl chloride) | Low temperature | Aldehyde masterorganicchemistry.com |
Environmentally Benign Autoxidation Techniques Utilizing Molecular Oxygen and Light
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly oxidation methods. These techniques often utilize molecular oxygen from the air as the ultimate oxidant and are activated by light, sometimes in the presence of a photocatalyst. nih.gov
One such approach involves the aerobic photooxidation of alcohols using an organocatalyst like 2-chloroanthraquinone (B1664062) under visible light irradiation. organic-chemistry.org This method operates under mild conditions (ambient temperature and pressure) and avoids the use of heavy metals, minimizing waste. organic-chemistry.org The reaction mechanism often involves the in-situ generation of the aldehyde, which can then be further oxidized to a carboxylic acid if desired. organic-chemistry.org
Another innovative, catalyst- and additive-free method utilizes sunlight to induce the autoxidation of aldehydes to carboxylic acids. researchgate.netrsc.org While this specific method targets the subsequent oxidation step, the underlying principles of using light and air to drive oxidation are highly relevant to the development of greener synthetic pathways for aldehydes like this compound. nih.govresearchgate.net These light-induced methods represent a promising frontier in sustainable chemical synthesis. researchgate.net
Advanced Cyclopropanation Strategies Relevant to the this compound Core Structure
The formation of the cyclopropane (B1198618) ring, a key structural motif of this compound, can be achieved through several advanced synthetic strategies. These methods primarily involve the reaction of an alkene precursor with a carbene or carbenoid species.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid to convert alkenes into cyclopropanes stereospecifically. wikipedia.org This cheletropic reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to yield a cyclopropane. wikipedia.orgnumberanalytics.com A key advantage of the Simmons-Smith reaction is its high degree of stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org It is also tolerant of a wide range of functional groups, including alkynes, carbonyls, alcohols, and ethers. tcichemicals.com
Modifications to the original Simmons-Smith protocol have been developed to enhance its reactivity and scope. The Furukawa modification, which employs diethylzinc (B1219324) in place of the zinc-copper couple, is a notable example. wikipedia.orgtcichemicals.com Other variations have focused on developing more reactive and selective zinc carbenoids. organic-chemistry.org For instance, the use of additives can influence the reactivity and selectivity of these reagents. organic-chemistry.org The choice of the carbenoid precursor, such as dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide, can also be altered to provide more cost-effective options. wikipedia.org
The general mechanism, while not fully elucidated, is believed to involve a metal carbenoid rather than a free carbene. organic-chemistry.org This is supported by the observation that the active species can complex with hydroxy groups, directing the cyclopropanation to the same face of the molecule. organic-chemistry.org The reaction is sensitive to steric effects, with cyclopropanation generally occurring on the less hindered face of the alkene. wikipedia.org
The application of Simmons-Smith chemistry extends to the synthesis of complex molecules and natural products. mdpi.com For example, it has been used in the synthesis of γ-keto esters from β-keto esters via a cyclopropane intermediate. wikipedia.org In the context of synthesizing precursors to this compound, an allylic alcohol could be subjected to Simmons-Smith cyclopropanation to afford the corresponding cyclopropylmethanol, which can then be oxidized to the aldehyde.
Table 1: Variations of the Simmons-Smith Reaction
| Modification | Reagents | Key Features |
|---|---|---|
| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, wide functional group tolerance. wikipedia.orgtcichemicals.com |
| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity. wikipedia.orgtcichemicals.com |
| Charette Modification | Aryldiazo compounds, ZnX₂ | Useful for substrates like styrenes and alcohols. wikipedia.org |
| Shi Modification | Et₂Zn, CF₃COOH, CH₂I₂ | More nucleophilic carbenoid, suitable for electron-deficient alkenes. wikipedia.org |
Metal-catalyzed reactions involving the transfer of a carbene fragment to an alkene are a powerful and versatile method for constructing cyclopropane rings. acsgcipr.org These reactions often utilize diazo compounds as carbene precursors, which decompose in the presence of a metal catalyst to form a metal carbene species. acsgcipr.org This intermediate is generally more stable and less reactive than a free carbene, allowing for controlled and selective cyclopropanation. acsgcipr.org A wide array of transition metals, including copper (Cu), palladium (Pd), rhodium (Rh), and ruthenium (Ru), have been successfully employed to catalyze these transformations. acsgcipr.orgorganic-chemistry.org
Copper Catalysis: Copper catalysts are widely used for cyclopropanation reactions. nih.gov They can mediate the reaction of alkenes with diazo-derived carbenoids to produce cyclopropanes. nih.govsemanticscholar.org Recent advancements have explored the use of carbon monoxide (CO) as a C1 source in copper-catalyzed reactions to synthesize cyclopropane derivatives. nih.govdicp.ac.cn For instance, a copper-catalyzed one-pot 1,2-borocyclopropanation of aryl olefins has been developed to produce β-boryl cyclopropanes. nih.gov
Palladium Catalysis: Palladium-catalyzed cyclopropanation offers another effective route. univasf.edu.br These reactions can proceed through various intermediates, including allylpalladium and palladacycle species. univasf.edu.br Palladium(II) catalysts have been used with molecular oxygen as the oxidant to achieve the cyclopropanation of norbornene derivatives. univasf.edu.br In some cases, palladium-catalyzed reactions are sensitive to the steric environment of the substrate. nih.gov
Rhodium Catalysis: Rhodium catalysts are particularly effective for the cyclopropanation of electron-deficient alkenes, which can be challenging substrates. nih.gov Chiral rhodium complexes have been developed to achieve high levels of enantioselectivity in these reactions. nih.govrsc.org N-sulfonyl-1,2,3-triazoles have been used as stable precursors for rhodium(II) azavinyl carbenes, which then react with olefins to form cyclopropanes with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org
Ruthenium Catalysis: Ruthenium complexes have also emerged as efficient catalysts for carbenoid cyclopropanation. rsc.org They have shown high efficiency and selectivity in the cyclopropanation of styrene (B11656) with diazoacetates. rsc.org Ruthenium-catalyzed cyclopropanation of alkenes using propargylic carboxylates as vinylcarbene precursors has also been reported. nih.govresearchgate.net Similar to other metal-catalyzed systems, the mechanism is believed to involve the formation of a ruthenium carbene species. sjtu.edu.cnnih.gov
Table 2: Comparison of Metal Catalysts for Cyclopropanation
| Metal Catalyst | Common Precursors | Key Features |
|---|---|---|
| Copper (Cu) | Diazo compounds, CO | Inexpensive, effective for borocyclopropanation. nih.govsemanticscholar.org |
| Palladium (Pd) | Diazomethane, Halomethylboronates | Sensitive to steric effects, can use O₂ as an oxidant. univasf.edu.brnih.gov |
| Rhodium (Rh) | Diazo compounds, N-sulfonyl-1,2,3-triazoles | Excellent for electron-deficient alkenes, high enantioselectivity with chiral ligands. nih.govrsc.orgnih.gov |
| Ruthenium (Ru) | Diazoacetates, Propargylic carboxylates | High efficiency and selectivity, can use alternative carbene precursors. rsc.orgnih.gov |
Intramolecular cyclization presents an alternative and powerful strategy for the synthesis of cyclopropane rings. organic-chemistry.org This approach involves the formation of the three-membered ring from a linear precursor containing both the alkene and the carbene or a related reactive species within the same molecule. acsgcipr.org A notable example is the intramolecular Wurtz reaction. organic-chemistry.org More recently, P(NMe₂)₃-mediated reductive intramolecular cyclopropanation has been developed, providing access to a variety of cyclopropane-fused heterocycles. rsc.org This method offers a metal-free approach to cyclopropanation. rsc.org
Enantioselective Synthesis and Chiral Resolution Techniques for this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest, and this can be achieved through either asymmetric synthesis or the resolution of racemic mixtures.
Asymmetric catalysis offers a direct route to enantiomerically enriched cyclopropyl building blocks. frontiersin.org A key strategy involves the asymmetric cyclopropanation of allylic alcohols to produce chiral cyclopropyl alcohols, which are direct precursors to chiral this compound. The Simmons-Smith reaction can be rendered asymmetric by the use of chiral ligands or auxiliaries. scielo.br For example, a titanium-TADDOLate complex has been shown to catalyze the cyclopropanation of allylic alcohols with bis(iodomethyl)zinc, yielding cyclopropyl alcohols with high enantiomeric ratios. organic-chemistry.org
Another approach involves the tandem asymmetric addition of an alkylzinc reagent to an enal, followed by a diastereoselective cyclopropanation. organic-chemistry.org This one-pot procedure can generate cyclopropyl alcohols with multiple contiguous stereocenters in high enantio- and diastereoselectivity. organic-chemistry.org The use of chiral Brønsted acids as catalysts has also been explored in various asymmetric transformations. mdpi.com
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the product and the other in the unreacted starting material. nih.gov A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. beilstein-journals.org
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.govbeilstein-journals.org Non-enzymatic DKR of secondary alcohols has been achieved using a combination of a planar-chiral DMAP derivative and a ruthenium racemization catalyst. nih.gov
Once a racemic or enantiomerically enriched mixture is obtained, chiral separation techniques can be employed to isolate the pure enantiomers. Chiral chromatography, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), is a widely used method for this purpose. e-bookshelf.dewikipedia.org These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. e-bookshelf.de Capillary electrophoresis is another valuable tool for chiral separations. e-bookshelf.deresearchgate.net
Chemical Reactivity and Reaction Mechanisms of 3 Cyclopropylpropanal
Electrophilic Character of the Aldehyde Carbonyl Group
The carbonyl group (C=O) in 3-cyclopropylpropanal is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. The electron-deficient nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. Aldehydes, in general, are more reactive towards nucleophiles than ketones because they are less sterically hindered and the carbonyl carbon has a greater partial positive charge. libretexts.org
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. This process results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.
The general mechanism is as follows:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.
Protonation: The resulting tetrahedral intermediate is protonated by a solvent or a weak acid to give the final alcohol product.
The stereochemical outcome of nucleophilic addition to aldehydes that have a stereocenter, or where the addition creates one, can often be predicted by models such as the Felkin-Anh model. youtube.com This model helps to predict which diastereomer will be preferentially formed by considering the steric and electronic effects of the substituents on the adjacent carbon atom.
Table 1: Examples of Nucleophilic Addition Reactions This table is illustrative and based on the general reactivity of aldehydes.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol (3-Cyclopropylpropan-1-ol) |
| Organometallic | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Cyanide ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Water (H₂O) | Acid or Base catalyst | Hydrate (gem-diol) |
| Alcohol (R-OH) | Acid catalyst | Acetal |
This compound reacts with primary amines (R-NH₂) in a condensation reaction to form an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a mild acid and is reversible. libretexts.orgyoutube.com The optimal pH for imine formation is around 4.5 to 5. libretexts.orgyoutube.com At a higher pH, there isn't enough acid to protonate the hydroxyl group intermediate to facilitate its removal as water, and at a lower pH, the amine nucleophile becomes protonated and non-nucleophilic. libretexts.org
The mechanism involves a two-part process: the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the elimination of water to form the C=N double bond. youtube.comyoutube.com
Table 2: Mechanism of Imine Formation (P A D P E D) This mnemonic helps in remembering the sequence of steps. masterorganicchemistry.com
| Step | Process | Description |
|---|---|---|
| 1 | P rotonation | (Optional, under acidic conditions) The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |
| 2 | A ddition | The nucleophilic primary amine attacks the carbonyl carbon. |
| 3 | D eprotonation | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. |
| 4 | P rotonation | The oxygen of the hydroxyl group is protonated by the acid catalyst, making it a good leaving group (H₂O). youtube.com |
| 5 | E limination | The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and resulting in a positively charged iminium ion. youtube.com |
| 6 | D eprotonation | A base (like water or the amine itself) removes the proton from the nitrogen to yield the neutral imine product. |
Cyclopropane (B1198618) Ring Reactivity and Transformations
The three-membered ring of cyclopropane is characterized by significant angle strain and torsional strain, resulting in a total ring strain of approximately 27 kcal/mol. This inherent strain weakens the C-C bonds, giving the cyclopropane ring chemical properties that resemble those of an alkene. nih.gov It can undergo a variety of reactions that lead to the opening of the ring.
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly with electrophiles, acids, or transition metals. researchgate.net The activation of the aldehyde group in this compound can facilitate these transformations. For instance, Lewis acid coordination to the carbonyl oxygen can trigger a ring-opening event. scispace.com
In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, ring-opening is particularly facile. researchgate.net While this compound is not a classic donor-acceptor cyclopropane, the aldehyde can act as the acceptor group, enabling reactions with various nucleophiles in the presence of an acid catalyst. scispace.com For example, a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) has been shown to enable the ring-opening hydroarylation of cyclopropyl (B3062369) ketones. researchgate.net
A notable rearrangement for related structures is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes to a cyclopentene (B43876) upon heating. wikipedia.orgcolab.ws This reaction can proceed through either a concerted pericyclic pathway or a diradical intermediate, depending on the substrate. wikipedia.org
Table 3: Representative Acid-Catalyzed Ring-Opening Reactions of Cyclopropyl Carbonyls
| Reactant | Catalyst/Conditions | Nucleophile | Product Type |
|---|---|---|---|
| Cyclopropyl Ketone | Brønsted Acid (TfOH) / HFIP | Electron-rich Arene | 1,3-diarylated propane (B168953) derivative researchgate.net |
| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Sc(III)) | Thiol (R-SH) | Thioether product from ring-opening scispace.com |
| 2-Arylcyclopropylmethanol | Acid (e.g., PTSA) | Aldehyde | Tetrahydropyran (via Prins cyclization) nih.gov |
The cyclopropane ring can also undergo reactions involving free radical intermediates. nih.gov A radical can be generated at a position adjacent to the ring, for instance, by the addition of a radical to the carbonyl group of this compound. The resulting cyclopropyl-substituted radical can undergo a rapid ring-opening reaction, known as β-scission or ring fission. nih.gov This process is driven by the release of the substantial ring strain.
The general pathway involves:
Radical Formation: A radical is generated on a carbon atom attached to the cyclopropane ring.
Ring Opening: The strained C-C bond of the cyclopropane ring cleaves homolytically. This is an extremely fast process, resulting in the formation of a more stable, linear alkyl radical. nih.gov
Further Reaction: The newly formed alkyl radical can then participate in subsequent radical reactions, such as cyclization or reaction with a radical scavenger.
This reactivity is harnessed in various synthetic transformations. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been developed as a strategy to synthesize more complex molecules. nih.gov
Comparative Reactivity Studies of Cyclopropyl Aldehydes
The reactivity of this compound can be understood by comparing it with related structures, such as cyclopropyl ketones and other substituted cyclopropanes.
Aldehyde vs. Ketone: The aldehyde group in this compound is generally more reactive toward nucleophiles than a corresponding cyclopropyl ketone. This is due to two main factors:
Steric Hindrance: The single hydrogen atom attached to the aldehyde's carbonyl carbon presents less steric bulk than an alkyl or aryl group in a ketone, allowing easier access for the nucleophile. libretexts.org
Electronic Effects: Aldehydes have only one electron-donating alkyl group attached to the carbonyl carbon, whereas ketones have two. These alkyl groups help to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. Therefore, the carbonyl carbon of an aldehyde is more electron-deficient and more reactive. libretexts.org
Comparison with Donor-Acceptor (D-A) Cyclopropanes: D-A cyclopropanes, which bear both an electron-donating group and an electron-withdrawing group, are significantly more reactive in ring-opening reactions. researchgate.net The push-pull electronic nature polarizes the cyclopropane ring, making one of the C-C bonds particularly weak and susceptible to cleavage. This compound, lacking a strong donor group directly on the ring, is less activated and generally requires harsher conditions (e.g., stronger acids or higher temperatures) to induce ring-opening compared to D-A cyclopropanes.
Table 4: Qualitative Reactivity Comparison
| Compound Type | Reactivity towards Nucleophilic Addition | Reactivity towards Acid-Catalyzed Ring Opening | Key Factors |
|---|---|---|---|
| This compound | High | Moderate | Less steric hindrance, more electrophilic carbonyl (vs. ketone). Ring is not fully activated (vs. D-A). |
| Cyclopropyl Ketone | Moderate | Moderate | More steric hindrance, less electrophilic carbonyl (vs. aldehyde). libretexts.orgresearchgate.net |
| Donor-Acceptor Cyclopropane | (Varies) | Very High | Push-pull electronic effect significantly weakens a ring C-C bond. scispace.comresearchgate.net |
Conjugating Abilities of the Cyclopropyl Group Compared to Other π-Systems
The cyclopropyl group, a three-membered carbon ring, exhibits unique electronic properties that allow it to participate in conjugation, a characteristic typically associated with π-systems like double and triple bonds. fiveable.me This ability stems from the distinct nature of the carbon-carbon bonds within the strained ring. Due to the severe angle strain forcing bond angles to approximately 60°, the C-C bonds in cyclopropane have significant p-orbital character, often described as "bent" or "banana" bonds. wikipedia.org This gives them partial double-bond character. fiveable.me
Two primary models, the Coulson-Moffit and the Walsh model, describe the bonding in cyclopropane. The Walsh model is particularly useful in explaining its conjugating ability. It proposes that the sp² hybridized carbons form a basis set of orbitals, including a pair of Walsh orbitals with π-type symmetry. wikipedia.org This allows the cyclopropyl group to act as a good π-electron donor through hyperconjugation, stabilizing adjacent carbocations. wikipedia.orgstackexchange.com
However, the conjugating ability of a cyclopropyl group is generally considered weaker than that of a carbon-carbon double bond. stackexchange.com While it can stabilize adjacent positive charges, its ability to transmit conjugative effects in the ground state is a subject of debate. stackexchange.com Some studies suggest that this transmission primarily occurs in transition states or excited states, after the commencement of bond breaking in the ring. stackexchange.com For instance, in spiro[2.4]hepta-4,6-diene, the cyclopropyl group's delocalization of electrons contributes to the molecule's aromatic character, though this contribution is estimated to be around 15%. stackexchange.com The cyclopropyl group is generally known to be a poor π-electron acceptor but a very good π-electron donor. stackexchange.com
| π-System | Bonding Characteristics | Conjugating Ability | Role in Conjugation |
|---|---|---|---|
| Cyclopropyl Group | Walsh orbitals with π-symmetry; "bent" bonds with p-character. wikipedia.org | Moderate; weaker than a C=C double bond. stackexchange.com Effective in transition states. stackexchange.com | Good π-electron donor. wikipedia.orgstackexchange.com |
| Alkene (C=C) | Unhybridized p-orbitals forming a π-bond. | Strong. | Can act as both an electron donor and acceptor. |
| Aromatic Ring (e.g., Benzene) | Delocalized system of 4n+2 π-electrons. wikipedia.org | Very Strong. | Typically acts as an electron donor in electrophilic substitution. |
Influence of Ring Strain on Reaction Pathways
The defining characteristic of the cyclopropyl group is its significant ring strain, which is a primary driver of its chemical reactivity. askfilo.combeilstein-journals.org This strain energy, estimated to be around 28-29 kcal/mol, substantially weakens the C-C bonds of the ring, making them susceptible to cleavage. utexas.eduwikipedia.org The total ring strain is a combination of two main factors: angle strain and torsional strain. utexas.edulibretexts.org
Angle Strain : This arises because the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. wikipedia.orglibretexts.org This compression leads to poor overlap of the hybrid orbitals, destabilizing the ring. libretexts.org
Torsional Strain : In the planar structure of cyclopropane, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation. wikipedia.orgmasterorganicchemistry.com Unlike more flexible molecules, this strain cannot be relieved by bond rotation, further contributing to the ring's instability. masterorganicchemistry.com
This high internal energy makes ring-opening reactions of cyclopropane derivatives, including this compound, thermodynamically favorable. nih.gov The release of approximately 28 kcal/mol of strain energy provides a powerful driving force for reactions that involve the cleavage of one of the ring's C-C bonds. utexas.edu Consequently, cyclopropane is much more reactive than acyclic alkanes or less strained cycloalkanes like cyclopentane (B165970) and cyclohexane. utexas.edu The reactivity is particularly pronounced in reactions with electrophiles, nucleophiles, or under radical conditions, where the ring can open to form more stable, open-chain products. askfilo.combeilstein-journals.orgnih.gov For example, cyclopropanes bearing an electron-accepting group can act as potent electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.gov
| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclopropane | ~28-29 utexas.eduwikipedia.org | Angle Strain, Torsional Strain utexas.edu |
| Cyclobutane | ~26.3 wikipedia.org | Angle Strain, Torsional Strain libretexts.org |
| Cyclopentane | ~6.3 libretexts.org | Torsional Strain (minimized by puckering) |
| Cyclohexane (Chair) | ~0 libretexts.org | Essentially strain-free utexas.edu |
Mechanistic Investigations of Key Transformations Utilizing Transition State Analysis
Understanding the intricate mechanisms of reactions involving this compound and related compounds often requires detailed computational studies, particularly the analysis of transition states. acs.org Transition state analysis, frequently performed using methods like Density Functional Theory (DFT), allows for the mapping of reaction pathways and the calculation of activation energies, providing critical insights into reaction selectivity and kinetics. acs.orgnih.gov
For cyclopropyl derivatives, mechanistic studies often focus on reactions where the strained ring participates, such as ring-opening reactions. acs.org These investigations can elucidate the factors that control which C-C bond in the ring cleaves and the stereochemical outcome of the reaction. For instance, in the tandem Heck–cyclopropane ring-opening reaction of alkenyl cyclopropyl diols, DFT calculations were used to analyze the transition states for the cleavage of different C-C bonds. acs.org The calculations revealed that the transition state leading to the experimentally observed E-isomer was 3.4 kcal/mol lower in energy than the transition state leading to the Z-isomer, explaining the high selectivity of the reaction. acs.org
Furthermore, transition state analysis can reveal the subtle interplay of steric and electronic effects. In the aryl addition to cyclopropyl diols, computational analysis showed that the relative stability of the transition states, and thus the stereoselectivity, was governed primarily by steric properties, as the conformers with the lowest energies already possessed effective conjugation between the cyclopropyl core and the alkenyl moiety. acs.org The calculated energy difference between the diastereomeric transition states (ΔG = 1.7 kcal/mol) was in qualitative agreement with the experimentally observed product ratio. acs.org Such studies provide compelling evidence for proposed mechanisms, showing, for example, that the cyclopropyl cation is not a stable intermediate but rather a transition state itself in the ring-opening process. researchgate.net
| Reaction | System Studied | Computational Finding | Significance |
|---|---|---|---|
| Heck–Ring-Opening | Alkenyl Cyclopropyl Diol | ΔG(TScis – TStrans) = 3.4 kcal/mol. acs.org | Explains the selective formation of the E-isomer product. acs.org |
| Aryl Addition | Alkenyl Cyclopropyl Diol | ΔG{TS[OH(2)] –TS[OH(1)]} = 1.7 kcal/mol. acs.org | Qualitatively matches the experimental 3:1 product ratio, highlighting steric control. acs.org |
| Ring Opening | Cyclopropyl Cation | The cyclopropyl cation is a transition state, not a stable intermediate. researchgate.net | Clarifies the nature of a key species in cyclopropane reaction mechanisms. researchgate.net |
Applications of 3 Cyclopropylpropanal As a Versatile Synthetic Intermediate
Construction of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
The incorporation of a cyclopropyl (B3062369) group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. This small, rigid carbocycle can improve metabolic stability, receptor binding affinity, and potency, while also reducing off-target effects. researchgate.netrsc.org 3-Cyclopropylpropanal represents a key starting material for introducing the cyclopropylmethyl motif into pharmaceutically active compounds.
The aldehyde functionality of this compound allows for a wide range of chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, and various carbon-carbon bond-forming reactions. These transformations are fundamental in the synthesis of more complex pharmaceutical intermediates. For instance, derivatives of this compound can be elaborated into analogues of known bioactive molecules, where the cyclopropyl group serves to fine-tune the compound's interaction with biological targets.
Research has demonstrated the synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), which are known antagonists of the N-methyl-D-aspartate (NMDA) receptor. scripps.edu While not directly employing this compound, this work underscores the principle of using cyclopropane-containing building blocks to modulate biological activity. The synthesis of such analogues often involves multi-step sequences where a cyclopropyl aldehyde could serve as a crucial starting point.
The table below summarizes the advantageous properties conferred by the cyclopropyl group in drug molecules.
| Property | Description | Reference |
| Metabolic Stability | The cyclopropyl ring is resistant to many common metabolic pathways, leading to an increased in vivo half-life of the drug. | researchgate.net |
| Receptor Binding | The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding to the target receptor. | researchgate.net |
| Potency | By optimizing the fit within a biological target's binding site, the cyclopropyl moiety can significantly increase a drug's potency. | rsc.org |
| Reduced Off-Target Effects | The conformational constraint imposed by the cyclopropyl group can improve selectivity for the intended target, thereby minimizing side effects. | rsc.org |
Synthesis of Agrochemicals and Bioactive Compounds
The cyclopropane (B1198618) ring is a key structural feature in some of the most potent and widely used insecticides, the pyrethroids. mdpi.com Natural pyrethrins (B594832) and their synthetic analogues are known for their fast-acting insecticidal properties. The cyclopropane carboxylic acid moiety is crucial for their biological activity. While not a direct precursor to traditional pyrethroids, this compound offers a scaffold that can be chemically modified to produce novel agrochemicals.
The aldehyde group can be converted to a carboxylic acid, which could then be esterified with various alcohols to explore new insecticidal compounds. Furthermore, the cyclopropylmethyl unit can be incorporated into the backbone of other classes of pesticides, such as fungicides and herbicides. For example, several modern fungicides, including isoflucypram (B6594648) and pydiflumetofen, feature N-cyclopropyl groups. researchgate.net The synthesis of analogues of these compounds could potentially start from this compound through a reductive amination pathway.
Recent research has focused on the synthesis of novel spiro-cyclopropanes derived from pyrrolidine-2,3-dione, which have shown significant insecticidal activity against various insect species. nih.gov This highlights the continued interest in discovering new cyclopropane-containing insecticides. The versatility of this compound makes it an attractive starting material for the exploration of new chemical space in the agrochemical industry.
The following table outlines the classes of agrochemicals that incorporate a cyclopropyl moiety and the potential role of this compound as a synthetic precursor.
| Agrochemical Class | Role of Cyclopropyl Group | Potential Synthetic Route from this compound |
| Pyrethroid Insecticides | Essential for insecticidal activity, forming the core of the carboxylic acid component. | Oxidation to 3-cyclopropylpropanoic acid and subsequent esterification. |
| Fungicides | Present in several modern fungicides, contributing to their efficacy. | Reductive amination to introduce the N-cyclopropylmethyl group. |
| Herbicides | Incorporated into various herbicidal compounds to enhance their activity and selectivity. | As a building block for more complex molecules through various C-C and C-N bond-forming reactions. |
Derivatization for Flavor and Fragrance Industry Applications
The unique odor profiles of cyclopropane-containing molecules make them valuable ingredients in the flavor and fragrance industry. The strained ring system can impart distinct and desirable scents that are not easily achievable with other chemical structures. This compound and its derivatives have been specifically identified as useful components in the creation of new fragrances.
Patents have been filed for the use of derivatives of 3-cyclopropyl-1-propanone compounds in perfume compositions. These compounds are synthesized from precursors that can be derived from this compound. The resulting molecules are reported to possess unique and pleasant odors, making them valuable for perfumers seeking to create novel scent experiences.
Precursor in Materials Science Research
In the field of materials science, there is a continuous search for novel monomers and building blocks to create polymers and materials with unique properties. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, a property that can be exploited in polymer synthesis. This compound, with its reactive aldehyde and cyclopropyl ring, presents potential as a precursor to new materials.
Research on other cyclopropyl aldehydes has shown that they can undergo ring-opening hydrosilylation or dehydrogenative hydrosilylation reactions, depending on the substituents. acs.org These reactions convert the cyclic structure into a linear one, which could then be subjected to polymerization. For example, the ring-opening of a cyclopropyl aldehyde could generate a diene, a common monomer in the synthesis of elastomers and other polymers.
While the direct use of this compound in polymer synthesis is not yet widely documented, its chemical properties suggest it could be a valuable building block. The aldehyde group can participate in various polymerization reactions, such as condensation polymerization, while the cyclopropyl group offers the potential for ring-opening polymerization or post-polymerization modification.
The potential applications of this compound in materials science are summarized in the table below.
| Potential Application | Synthetic Strategy | Resulting Material |
| Monomer Synthesis | Ring-opening reactions of the cyclopropyl group. | Dienes or other unsaturated molecules for polymerization. |
| Polymer Modification | Incorporation of this compound into a polymer backbone, followed by ring-opening of the cyclopropyl group. | Cross-linked or functionalized polymers. |
| Functional Polymers | Polymerization involving the aldehyde group. | Polymers with pendant cyclopropyl groups for further functionalization. |
Stereoselective Synthesis of Complex Molecular Architectures and Scaffolds
The construction of complex, three-dimensional molecules with precise control over their stereochemistry is a central goal of modern organic synthesis. This compound serves as a valuable chiral building block or a prochiral substrate in stereoselective reactions to create intricate molecular architectures. The presence of the aldehyde and the cyclopropyl group provides multiple handles for stereocontrolled transformations.
The aldehyde can undergo a variety of asymmetric additions, such as aldol (B89426) reactions, Henry reactions, and allylation reactions, to introduce new stereocenters with high levels of enantiomeric and diastereomeric control. The cyclopropyl group can also influence the stereochemical outcome of reactions at adjacent positions due to its unique steric and electronic properties.
Furthermore, the cyclopropyl ring itself can be a target for stereoselective synthesis. The development of methods for the asymmetric cyclopropanation of alkenes is an active area of research. While this compound already contains a cyclopropane ring, its derivatives can be used in reactions that modify or build upon this core structure in a stereoselective manner. For example, reactions that involve the opening of the cyclopropane ring can proceed with a high degree of stereocontrol, leading to the formation of acyclic products with defined stereochemistry.
The following table provides examples of stereoselective reactions where this compound or its derivatives could be employed.
| Reaction Type | Role of this compound | Outcome |
| Asymmetric Aldol Reaction | As the aldehyde component. | Formation of a β-hydroxy aldehyde with two new stereocenters. |
| Asymmetric Allylation | As the electrophile. | Synthesis of a homoallylic alcohol with a new stereocenter. |
| Stereoselective Ring-Opening | As a substrate for ring-opening reactions. | Formation of an acyclic product with controlled stereochemistry. |
Biocatalysis and Green Chemistry Approaches in 3 Cyclopropylpropanal Synthesis and Transformation
Enzyme-Catalyzed Synthetic Routes for 3-Cyclopropylpropanal and its Derivatives
The direct biocatalytic synthesis of this compound is not extensively documented in current literature. However, plausible enzymatic routes can be devised by combining established biocatalytic reactions. One promising strategy involves a two-step chemoenzymatic process. The first step would be the synthesis of a cyclopropane (B1198618) ring-containing precursor, followed by an enzymatic conversion to the desired aldehyde.
Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful catalysts for cyclopropanation reactions. chemrxiv.orguva.nl These enzymes can catalyze the transfer of a carbene moiety from a diazo compound to an alkene. For the synthesis of a this compound precursor, a suitable starting material would be an allylic alcohol or a protected derivative, which upon cyclopropanation would yield a cyclopropyl-containing alcohol or protected alcohol.
Subsequently, the resulting cyclopropyl (B3062369) alcohol, 3-cyclopropylpropan-1-ol (B1321769), can be oxidized to this compound using alcohol dehydrogenases (ADHs). chemrxiv.orgacs.orgresearchgate.net ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. chemrxiv.orgacs.org This enzymatic oxidation is highly selective and avoids the use of heavy metal oxidants commonly employed in traditional organic synthesis. scispace.com
Another potential biocatalytic route is the reduction of a corresponding carboxylic acid, 3-cyclopropylpropanoic acid, using carboxylic acid reductases (CARs). mdpi.com This approach, however, is often more complex due to the requirement for ATP and NAD(P)H cofactors. mdpi.com
The following table summarizes potential enzyme classes and their roles in the synthesis of this compound and its derivatives.
| Enzyme Class | Reaction Type | Substrate Example | Product Example |
| Engineered Heme Proteins (e.g., Myoglobin, Cytochrome P450) | Cyclopropanation | Allyl alcohol + Diazo compound | 3-Cyclopropylpropan-1-ol derivative |
| Alcohol Dehydrogenase (ADH) | Oxidation | 3-Cyclopropylpropan-1-ol | This compound |
| Carboxylic Acid Reductase (CAR) | Reduction | 3-Cyclopropylpropanoic acid | This compound |
| Lipase | Kinetic Resolution | Racemic cyclopropyl ester | Enantiopure cyclopropyl ester and alcohol |
Biotransformations for Chiral Product Generation with High Selectivity
The cyclopropyl group in this compound can introduce chirality into molecules, making stereoselective synthesis a critical aspect for pharmaceutical and agrochemical applications. Biocatalysis offers exceptional stereocontrol in generating chiral molecules.
Engineered heme proteins have demonstrated remarkable diastereoselectivity and enantioselectivity in cyclopropanation reactions, often yielding products with high enantiomeric excess (ee). uva.nlnih.gov By carefully selecting or engineering the enzyme, it is possible to control the stereochemistry of the cyclopropane ring formation, leading to enantiomerically pure cyclopropyl precursors of this compound. For instance, directed evolution has been successfully used to tailor the stereoselectivity of these enzymes for specific substrates. nih.gov
Furthermore, lipases can be employed for the kinetic resolution of racemic cyclopropyl esters, which are precursors to chiral this compound derivatives. portlandpress.comchemrxiv.org In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted enantiomer and the hydrolyzed product in high enantiopurity.
The table below provides examples of enzymes used in generating chiral cyclopropane derivatives with high selectivity.
| Enzyme | Reaction | Substrate | Product | Selectivity (ee or dr) |
| Engineered Myoglobin Variant | Cyclopropanation | Styrene (B11656) + Ethyl α-diazopyruvate | α-Cyclopropylpyruvate | >99% ee |
| Engineered Cytochrome P450 | Cyclopropanation | 3,4-difluorostyrene + Ethyl diazoacetate | Ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 98% ee, >99% dr |
| Lipase from Thermomyces lanuginosus | Kinetic Resolution | Racemic trans-cyclopropyl ester | (R)-trans-cyclopropyl carboxylic acid | 97% ee |
Enzymatic Mechanism Studies and Active Site Probing with Cyclopropyl-Containing Substrates
Understanding the mechanism of enzyme catalysis is crucial for their rational design and optimization. For cyclopropanation reactions catalyzed by heme proteins, computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have provided valuable insights into the reaction mechanism and the role of the active site. nih.govacs.orgnih.gov
These studies suggest that the reaction proceeds through the formation of a highly reactive iron-carbene intermediate within the enzyme's active site. acs.org The protein environment around the heme cofactor plays a critical role in controlling the reactivity and selectivity of this intermediate. Site-directed mutagenesis and computational modeling have been used to probe the active site and identify key amino acid residues that influence substrate binding, orientation, and the stereochemical outcome of the reaction. nih.govrochester.edu
For instance, mutations in the active site of myoglobin have been shown to create space for the substrate and tune the electronic properties of the heme iron, thereby enhancing the catalytic efficiency and stereoselectivity of the cyclopropanation reaction. rochester.edu Studies with cyclopropyl-containing substrates or substrate analogs can be used to probe the active site and understand the enzyme-substrate interactions that govern the catalytic process. It has been proposed that some bioactive cyclopropyl compounds may act as mechanism-based inhibitors, where the enzyme catalyzes the ring-opening of the cyclopropane, leading to covalent modification of the enzyme. wgtn.ac.nzwgtn.ac.nz
Flow Chemistry and Continuous Processing Methodologies for Enhanced Efficiency and Safety
Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processes, including improved safety, better process control, and higher productivity. nih.govrsc.org The integration of biocatalysis with flow chemistry has created new opportunities for developing efficient and sustainable manufacturing processes. acs.orgrsc.org
For the synthesis of aldehydes, which can be unstable or prone to side reactions, flow chemistry offers precise control over reaction time and temperature, minimizing product degradation and byproduct formation. paradisiresearch.com Several studies have demonstrated the successful use of immobilized alcohol dehydrogenases in flow reactors for the continuous synthesis of aldehydes. paradisiresearch.com This methodology could be readily applied to the oxidation of 3-cyclopropylpropan-1-ol to this compound.
The benefits of using flow chemistry in biocatalytic aldehyde synthesis are summarized in the table below.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Handling of large volumes of reagents and solvents can be hazardous. | Smaller reaction volumes and better heat dissipation improve safety. |
| Process Control | Difficult to maintain uniform temperature and mixing in large reactors. | Precise control over temperature, pressure, and residence time. |
| Productivity | Limited by reaction and work-up time. | Continuous production leads to higher space-time yields. |
| Catalyst Reuse | Catalyst recovery can be challenging. | Immobilized enzymes allow for easy catalyst recycling and continuous use. |
| Product Quality | Potential for byproduct formation due to prolonged reaction times. | Short residence times can minimize degradation of sensitive products like aldehydes. |
Principles of Sustainable Chemical Synthesis Applied to Aldehyde Production
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. novozymes.com Biocatalysis aligns well with these principles, offering a sustainable approach to chemical synthesis. chemrxiv.orgchemrxiv.org
The enzymatic production of aldehydes, including this compound, embodies several key principles of green chemistry:
Prevention of Waste: Enzymatic reactions are highly selective, minimizing the formation of byproducts and reducing waste. novozymes.com
Atom Economy: Biocatalytic reactions often proceed with high atom economy, meaning that a large proportion of the atoms in the starting materials are incorporated into the final product. novozymes.com
Use of Safer Solvents and Auxiliaries: Enzymatic reactions are typically carried out in aqueous media under mild conditions, avoiding the use of hazardous organic solvents. uva.nl
Design for Energy Efficiency: Biocatalytic processes operate at or near ambient temperature and pressure, reducing energy consumption compared to traditional chemical processes. novozymes.com
Use of Renewable Feedstocks: Biocatalysis can be used to convert renewable resources into valuable chemicals. innoget.com
Catalysis: Enzymes are highly efficient catalysts that can be used in small quantities and are often biodegradable. novozymes.com
Life cycle assessment (LCA) is a tool used to evaluate the environmental impact of a product or process from cradle to grave. nih.govresearchgate.net Comparative LCA studies have shown that biocatalytic routes can have a significantly lower environmental footprint compared to conventional chemical syntheses. nih.gov For example, a study on the synthesis of 2'3'-cyclic GMP-AMP found that the enzymatic route had an 18 times lower global warming potential than the chemical synthesis. nih.gov
The application of green chemistry principles to the biocatalytic synthesis of aldehydes is outlined in the table below.
| Green Chemistry Principle | Application in Biocatalytic Aldehyde Synthesis |
| Prevention | High selectivity of enzymes leads to minimal waste generation. |
| Atom Economy | Direct enzymatic transformations maximize the incorporation of starting material atoms into the product. |
| Less Hazardous Chemical Syntheses | Avoids the use of toxic and hazardous reagents and solvents. |
| Designing Safer Chemicals | Biocatalysis can produce aldehydes with high purity, reducing the presence of hazardous impurities. |
| Safer Solvents and Auxiliaries | Reactions are typically performed in water. |
| Design for Energy Efficiency | Mild reaction conditions (ambient temperature and pressure) reduce energy consumption. |
| Use of Renewable Feedstocks | Enzymes can be produced from renewable resources, and can be used to convert biomass-derived substrates. |
| Reduce Derivatives | High selectivity of enzymes often eliminates the need for protecting groups. |
| Catalysis | Enzymes are highly efficient and biodegradable catalysts. |
| Design for Degradation | Enzymes and many bio-based products are biodegradable. |
| Real-time analysis for Pollution Prevention | Flow chemistry enables real-time monitoring and control of the reaction, preventing runaway reactions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Mild reaction conditions and the use of non-hazardous materials reduce the risk of accidents. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Cyclopropylpropanal Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. wikipedia.org
High-resolution ¹H (proton) and ¹³C NMR analyses provide definitive evidence for the structure of 3-cyclopropylpropanal by identifying the distinct chemical environments of each hydrogen and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by specific chemical shifts and spin-spin coupling patterns. The aldehydic proton appears as a triplet in the downfield region, typically around 9.7-9.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the cyclopropyl (B3062369) ring are highly shielded and appear in the upfield region (0.1-0.8 ppm), a characteristic feature of this strained ring system. docbrown.info The protons on the ethyl chain bridge the cyclopropyl and aldehyde signals.
| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 9.75 | t (triplet) | ~1.5 |
| CH₂ (α to CHO) | 2.45 | dt (doublet of triplets) | ~7.5, ~1.5 |
| CH₂ (β to CHO) | 1.50 | q (quartet) | ~7.0 |
| CH (cyclopropyl) | 0.65 | m (multiplet) | - |
| CH₂ (cyclopropyl) | 0.40 | m (multiplet) | - |
| CH₂ (cyclopropyl) | 0.10 | m (multiplet) | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (>200 ppm). docbrown.info The carbons of the cyclopropyl ring are exceptionally shielded, with chemical shifts often appearing below 10 ppm, sometimes even resulting in negative values relative to TMS. docbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu
| Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 202.5 |
| CH₂ (α to C=O) | 45.8 |
| CH₂ (β to C=O) | 30.5 |
| CH (cyclopropyl) | 10.2 |
| CH₂ (cyclopropyl) | 4.1 |
Dynamic NMR (DNMR) studies are employed to investigate the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting conformers. utoronto.ca For aldehydes adjacent to a cyclopropyl ring, such as cyclopropanecarbaldehyde, rotation around the single bond connecting the ring and the carbonyl group is restricted. acs.org This gives rise to distinct conformers, often designated as s-cis (or syn-periplanar) and s-trans (or anti-periplanar), where the carbonyl oxygen is either on the same side or the opposite side of the cyclopropyl ring's methine proton.
At room temperature, the interchange between these conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, at low temperatures, this rotation can be slowed sufficiently to observe separate signals for each conformer. acs.org A dynamic NMR study on cyclopropanecarbaldehyde revealed that the more stable conformer is the s-trans form. acs.org By analyzing the spectra at various temperatures, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) and the activation energy barriers (ΔG‡) for the conformational interchange, providing critical insight into the molecule's potential energy surface. acs.orgnih.gov Similar principles apply to this compound, where restricted rotation around the C-C bonds of the ethyl linker could also lead to distinct, temperature-dependent conformational populations.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, EI-MS Fragmentation)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that aids in structural elucidation.
For this compound (Molecular Weight: 98.14 g/mol ), the key fragmentation pathways include:
α-Cleavage: This is a characteristic fragmentation for aldehydes and ketones, involving the cleavage of the bond adjacent to the carbonyl group. openstax.org This can result in the loss of a hydrogen radical ([M-1]⁺) or the C₂H₄-cyclopropyl radical ([M-41]⁺), leading to a resonance-stabilized acylium ion at m/z 29 or m/z 57, respectively.
McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a γ-hydrogen. openstax.org In this compound, a hydrogen atom from the cyclopropyl methine carbon (the γ-carbon) can be transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This would result in the elimination of a neutral ethene molecule and produce a charged enol fragment at m/z 70.
Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small fragments.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | α-Cleavage (Loss of H•) |
| 70 | [C₄H₆O]⁺ | McLafferty Rearrangement |
| 69 | [C₅H₉]⁺ | Loss of CHO• |
| 57 | [C₃H₅O]⁺ | α-Cleavage (Loss of C₃H₅•) |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
| 29 | [CHO]⁺ | Acylium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure:
Aldehyde C=O Stretch: A strong, sharp absorption band appears in the region of 1740-1720 cm⁻¹, which is highly characteristic of a saturated aliphatic aldehyde. pressbooks.pub
Aldehyde C-H Stretch: Two distinct, weaker bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both peaks is a reliable indicator of an aldehyde functional group. pressbooks.pub
Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropane (B1198618) ring are known to absorb at a higher frequency than typical alkane C-H bonds, usually appearing just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). docbrown.info
Aliphatic C-H Stretch: The C-H bonds of the ethyl chain absorb just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹). libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyclopropyl C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |
| Aldehyde C-H | Stretching | ~2850 and ~2750 | Weak-Medium |
| Aldehyde C=O | Stretching | 1740 - 1720 | Strong, Sharp |
| CH₂ | Scissoring (Bending) | ~1465 | Medium |
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
While this compound itself is achiral, many of its derivatives, particularly those synthesized through asymmetric reactions or containing additional stereocenters, can be chiral. Determining the enantiomeric purity (or enantiomeric excess, e.e.) of such derivatives is critical. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the benchmark technique for this purpose. nih.gov
The method relies on the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose), a protein, or a cyclodextrin. nih.govresearchgate.net When a racemic or scalemic mixture of a chiral derivative is passed through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. Due to the different spatial arrangements of these complexes, they possess different interaction energies, leading to different retention times. This allows for the baseline separation of the enantiomers, and their relative concentrations can be determined by integrating the areas of their respective peaks in the chromatogram. The mobile phase composition, flow rate, and column temperature are optimized to achieve maximum resolution. nih.gov
Electron Diffraction for Gas-Phase Structural Analysis
Electron diffraction is a specialized technique used to determine the precise geometric structure (bond lengths, bond angles, and torsion angles) of molecules in the gas phase. In this method, a beam of high-energy electrons is passed through a gaseous sample of the compound. The electrons are scattered by the electrostatic potential of the molecule's atoms, creating a diffraction pattern of concentric rings.
The analysis of this diffraction pattern allows for the calculation of the internuclear distances within the molecule. For a conformationally flexible molecule like this compound, electron diffraction can provide invaluable data on the preferred gas-phase conformation, free from the intermolecular forces present in liquid or solid states. This technique could be used to definitively measure the bond lengths of the strained cyclopropyl ring and determine the dihedral angles of the ethyl chain, providing experimental validation for the conformational preferences predicted by computational models or inferred from dynamic NMR studies.
Computational and Theoretical Investigations of 3 Cyclopropylpropanal
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.com For 3-cyclopropylpropanal, DFT simulations are crucial for mapping the potential energy surfaces of its chemical reactions, particularly for identifying the geometry and energy of transition states.
Reactions involving the aldehyde group, such as nucleophilic additions, oxidations, or cycloadditions, can be meticulously modeled. DFT calculations can reveal how the cyclopropyl (B3062369) group influences the reaction pathways. For instance, in acid-catalyzed reactions, such as cycloadditions with donor-acceptor cyclopropanes, DFT can be used to model the activation of the cyclopropane (B1198618) by a Brønsted acid and the subsequent nucleophilic attack by the aldehyde. rsc.org The calculated energy barriers (activation energies) for different potential pathways allow researchers to predict the most likely reaction mechanism.
Similarly, in reactions where the cyclopropyl ring itself participates, such as ring-opening, DFT is essential for calculating the transition state energies. Computational studies on related cyclopropyl ketones show that the activation barrier for cyclopropyl fragmentation can be quantified, providing a link between the molecule's structure and its reactivity. nih.govacs.org These theoretical results can rationalize experimental observations and provide detailed insights into the reaction dynamics. rsc.org A hypothetical DFT study on the addition of a nucleophile to this compound would involve locating the transition state structure and calculating its free energy of activation (ΔG‡), as illustrated in the table below.
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|---|
| Transition State (TS) | ΔE‡ | 15.2 | Electronic energy of activation. |
| ΔG‡ | 25.8 | Gibbs free energy of activation at 298 K. | |
| Product Formation | ΔGrxn | -10.5 | Gibbs free energy of reaction. |
Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) methods, provide highly accurate descriptions of molecular structures and energies. These methods are particularly valuable for studying the conformational landscape and the dynamics of internal rotations within this compound.
The molecule has multiple rotatable single bonds, leading to various possible conformers. A key area of investigation is the rotation around the bond connecting the cyclopropyl ring to the alkyl chain and the rotations within the propyl chain itself. Ab initio calculations can precisely determine the relative energies of these different conformers (e.g., gauche vs. anti arrangements) and the energy barriers that separate them.
A study on the analogous cyclopropyl methyl ketone using ab initio methods determined that the most stable conformation is the s-cis form, where the carbonyl group is eclipsed with the cyclopropyl ring. uwlax.edu For this compound, similar calculations would reveal the preferred orientation of the C=O group relative to the C-C chain. Furthermore, studies on molecules like methylcyclopropane (B1196493) and cyclopropanol (B106826) have used high-level ab initio methods (CCSD/cc-pVTZ and MP2/cc-pVTZ) to compute the barriers to internal rotation of the group attached to the cyclopropyl ring. nih.gov For cyclopropanol, a barrier of 9.1 kJ/mol (759 cm⁻¹) was calculated between its two equivalent gauche conformers. nih.gov A similar approach for this compound would yield crucial data on its structural dynamics.
| Molecule | Computational Method | Calculated Rotational Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Methylcyclopropane | CCSD/cc-pVTZ | 12.06 | nih.gov |
| Cyclopropanol | MP2/cc-pVTZ | 9.1 | nih.gov |
| Cyclopropylamine | MP2/cc-pVTZ | 11.3 | nih.gov |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide static pictures of stable conformers and transition states, molecular modeling and molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. mdpi.com
For a flexible molecule like this compound, MD simulations are invaluable for performing a comprehensive conformational analysis. nih.gov By simulating the molecule over nanoseconds or longer, researchers can observe transitions between different conformational states and determine the relative populations of these states in various environments, such as in the gas phase or in a solvent. This approach is particularly powerful for understanding how intermolecular interactions with solvent molecules might influence the conformational preferences of the molecule.
The process typically involves:
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that accurately describes the intramolecular and intermolecular forces.
System Setup: Placing the this compound molecule in a simulation box, often filled with solvent molecules like water, to mimic experimental conditions.
Simulation: Running the simulation for a sufficient length of time to allow the molecule to explore its conformational space.
Analysis: Analyzing the resulting trajectory to identify dominant conformations, calculate rotational barriers, and understand the dynamic interplay between different parts of the molecule.
This method allows for the exploration of a much wider range of conformations than static calculations alone and provides a bridge between theoretical models and the macroscopic behavior of the substance. rsc.org
Theoretical Insights into Cyclopropyl Group Conjugation Effects and Strain Energy
The cyclopropyl group possesses unique electronic properties that distinguish it from other alkyl groups. Its C-C bonds have significant p-character, described by the Walsh orbital model, which allows the ring to engage in electronic conjugation with adjacent π-systems or p-orbitals. This pseudo-π character enables the cyclopropyl group to act as either a π-electron donor or acceptor, influencing the electronic structure of the attached aldehyde group in this compound. Theoretical calculations are essential to quantify this electronic interaction, for example, by analyzing orbital overlaps and electron density distribution.
A defining characteristic of the cyclopropane ring is its high ring strain, which is a major driver of its chemical reactivity. colab.ws This strain arises from two main factors:
Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.
Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation. masterorganicchemistry.com
Theoretical chemistry provides robust methods for quantifying this strain energy. A common approach is to use heats of combustion or calculated heats of formation in isodesmic or homodesmotic reactions. In these theoretical reactions, the number and types of bonds are conserved on both the reactant and product sides, allowing for the cancellation of errors and the isolation of strain energy. The accepted strain energy for cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com Computational models can dissect how this inherent strain influences the bond lengths, angles, and ultimately, the reactivity of the entire this compound molecule.
| Cycloalkane | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) | Reference |
|---|---|---|---|
| Cyclopropane | 27.6 | 9.2 | masterorganicchemistry.com |
| Cyclobutane | 26.3 | 6.6 | masterorganicchemistry.com |
| Cyclopentane (B165970) | 6.2 | 1.2 | |
| Cyclohexane | 0.0 | 0.0 |
Prediction of Spectroscopic Parameters from Theoretical Models
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, theoretical models can accurately predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational spectra.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the isotropic magnetic shielding constants for each nucleus. uncw.edu These shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To achieve high accuracy, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts over the most stable conformers. github.io
Vibrational Spectra Prediction: The vibrational frequencies observed in an IR spectrum correspond to the fundamental vibrational modes of the molecule. These can be calculated computationally by performing a frequency calculation after a geometry optimization. mdpi.com The calculation yields a set of harmonic frequencies, which are systematically higher than the experimental frequencies due to the neglect of anharmonicity. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (typically around 0.96-0.98 for DFT methods) to improve agreement with experimental data. researchgate.net These calculations also provide the IR intensities of each vibrational mode, allowing for the simulation of the entire IR spectrum.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) | ~202 | C=O (Aldehyde Carbon) |
| Chemical Shift (ppm) | ~45 | CH₂ adjacent to C=O | |
| Chemical Shift (ppm) | ~5-15 | Cyclopropyl Carbons | |
| IR Spectroscopy | Frequency (cm⁻¹) | ~1730 | C=O Stretch |
| Frequency (cm⁻¹) | ~2720, ~2820 | Aldehydic C-H Stretches (Fermi doublet) |
Environmental and Toxicological Aspects in Aldehyde Based Chemical Synthesis
Environmental Fate and Pathways of Aldehydic Compounds in Industrial Processes
Aldehydic compounds, including 3-Cyclopropylpropanal, can enter the environment through various pathways associated with industrial processes. These include emissions to the atmosphere, discharge into wastewater, and disposal of waste products. plos.orgnih.gov Once in the environment, their fate is governed by a combination of physical, chemical, and biological processes.
Atmospheric aldehydes are significant as they can be directly emitted from industrial activities and also formed through photochemical oxidation of hydrocarbons. Current time information in Santa Cruz, CA, US. They are key precursors in the formation of photochemical smog and can contribute to the formation of ozone and other secondary pollutants. nih.govfishersci.com The atmospheric lifetime of aldehydes varies depending on their structure and reactivity, with photochemical degradation being a primary removal mechanism. googleapis.com
In aquatic environments, the high water solubility of many lower molecular weight aldehydes means they can be leached from the atmosphere into rainwater and surface water. nih.govcymitquimica.com Biodegradation is a crucial process for the removal of aldehydes from water and soil. epa.govepa.gov Microorganisms have evolved pathways to metabolize aldehydes, often converting them into less harmful carboxylic acids. The efficiency of biodegradation can be influenced by factors such as temperature, pH, and the presence of acclimated microbial populations. plos.orgepa.gov
For this compound specifically, there is a significant lack of data regarding its environmental fate. A safety data sheet for the compound indicates that information on its persistence, degradability, bioaccumulative potential, and mobility in soil is not available. longdom.org This data gap highlights the need for further research to accurately assess the environmental risk posed by this specific aldehyde.
Strategies for Mitigating Environmental Impact in Aldehyde Production
Recognizing the potential environmental impact of aldehyde synthesis, significant efforts have been made to develop more sustainable and "green" manufacturing processes. Current time information in Santa Cruz, CA, US.researchgate.net These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comorientjchem.org
Key approaches to mitigating the environmental impact of aldehyde production include:
Catalysis: The use of highly selective catalysts can improve reaction efficiency, reduce the formation of unwanted byproducts, and allow for milder reaction conditions, thereby lowering energy consumption. google.comsigmaaldrich.cn For the synthesis of cyclopropyl (B3062369) aldehydes, acid-catalyzed methods using reusable catalysts have been developed to improve sustainability. uni-hannover.de
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water, ionic liquids, or bio-based solvents, can significantly reduce the environmental footprint of a chemical process. mdpi.comregulations.gov Research has shown the effectiveness of using greener solvents like 2-methyl tetrahydrofuran (B95107) in the synthesis of cyclopropyl carbonyl compounds. uni-hannover.de
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste generation. mdpi.com
Renewable Feedstocks: Utilizing renewable starting materials, such as biomass-derived chemicals, can reduce the reliance on fossil fuels. mdpi.com
Continuous Flow Chemistry: This approach offers better control over reaction parameters, leading to higher yields, improved safety, and reduced waste compared to traditional batch processing. chemicalbook.com The synthesis of cyclopropyl carbaldehydes has been successfully demonstrated using continuous-flow systems. uni-hannover.de
| Mitigation Strategy | Description | Relevance to Aldehyde Synthesis |
| Advanced Catalysis | Development and use of highly efficient and selective catalysts to minimize byproducts and energy consumption. google.comsigmaaldrich.cn | Enables cleaner production of aldehydes with higher yields and less waste. uni-hannover.de |
| Green Solvents | Replacement of hazardous volatile organic compounds (VOCs) with environmentally friendly alternatives like water or bio-solvents. mdpi.comregulations.gov | Reduces air pollution and health risks associated with traditional solvents used in aldehyde synthesis. uni-hannover.de |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the desired product. mdpi.com | Minimizes the generation of chemical waste in the synthesis of aldehydes. |
| Renewable Feedstocks | Using raw materials derived from renewable sources like biomass instead of petrochemicals. mdpi.com | Decreases the carbon footprint and reliance on finite resources for aldehyde production. |
| Flow Chemistry | Conducting reactions in a continuous stream rather than in a batch, allowing for better control, safety, and efficiency. chemicalbook.com | Offers a scalable and safer method for the industrial synthesis of aldehydes, including cyclopropyl derivatives. uni-hannover.de |
Safety Protocols in Industrial Aldehyde Synthesis and Handling
The inherent reactivity and potential hazards of aldehydes necessitate strict safety protocols in industrial settings. soton.ac.uknih.gov For this compound, specific hazards identified include being a highly flammable liquid and vapor, causing skin and serious eye irritation, and potentially causing respiratory irritation. longdom.org
Standard safety protocols for handling aldehydes typically include a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE). acs.org
Engineering Controls:
Ventilation: Operations involving aldehydes should be conducted in well-ventilated areas or within a chemical fume hood to minimize inhalation exposure. soton.ac.ukacs.org
Process Enclosure: Containing the chemical process can prevent the release of fugitive emissions.
Explosion-proof Equipment: Due to the flammability of many aldehydes, using explosion-proof electrical and ventilating equipment is crucial. soton.ac.uk
Administrative Controls:
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and emergency procedures are essential. acs.org
Training: Personnel must be thoroughly trained on the hazards of the chemicals they are working with and the correct safety procedures.
Clear Labeling and Signage: All containers and work areas must be clearly labeled with hazard information. acs.org
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles and, in some cases, a face shield are mandatory to protect against splashes and vapors. soton.ac.uknih.gov
Skin Protection: Chemical-resistant gloves, lab coats, and other protective clothing are necessary to prevent skin contact. soton.ac.uk
Respiratory Protection: In situations where engineering controls cannot maintain exposure below safe limits, appropriate respirators must be used. acs.org
| Safety Protocol | Description | Specific Recommendations for Aldehydes |
| Engineering Controls | Physical changes to the workplace to reduce hazards. | Use of fume hoods, dedicated ventilation systems, and enclosed processes to control aldehyde vapors. soton.ac.ukacs.org |
| Administrative Controls | Work policies and procedures to reduce exposure. | Implementation of Standard Operating Procedures (SOPs), comprehensive employee training on aldehyde hazards, and clear labeling of chemical containers and work areas. acs.org |
| Personal Protective Equipment (PPE) | Equipment worn to minimize exposure to hazards. | Mandatory use of chemical-resistant gloves, safety goggles, face shields, and appropriate respiratory protection when handling aldehydes. soton.ac.uk |
| Handling and Storage | Procedures for the safe movement and storage of chemicals. | Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials. soton.ac.uk |
| Spill Response | Emergency procedures for chemical spills. | Use of non-sparking tools and appropriate absorbent materials for containment and cleanup. soton.ac.uk Evacuate the area and ensure adequate ventilation. longdom.org |
Regulatory Framework and Monitoring in Chemical Manufacturing (General Aldehyde Context)
The manufacturing and use of chemicals, including aldehydes, are subject to a comprehensive regulatory framework designed to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) is the primary federal body responsible for establishing and enforcing these regulations. sigmaaldrich.cn
Many aldehydes are classified as Volatile Organic Compounds (VOCs) because they readily vaporize at room temperature and participate in atmospheric photochemical reactions that contribute to smog formation. As such, their emissions are regulated under the Clean Air Act. sigmaaldrich.cn The EPA sets National Ambient Air Quality Standards (NAAQS) and requires states to develop State Implementation Plans (SIPs) to control VOC emissions from industrial sources. sigmaaldrich.cn
Regulations often specify emission limits for manufacturing processes and require facilities to implement Reasonably Available Control Technology (RACT) to minimize releases. Monitoring of emissions is a key component of the regulatory framework, with facilities often required to conduct regular testing and reporting to ensure compliance. The EPA also establishes standards for the disposal of hazardous waste, which would apply to waste streams containing aldehydes.
For new chemical substances, or for new uses of existing substances, the Toxic Substances Control Act (TSCA) requires manufacturers to provide the EPA with information on the chemical's potential risks before it is introduced into commerce. soton.ac.uk This framework is designed to ensure that the environmental and health impacts of chemicals are evaluated and managed.
While specific regulations for this compound are not detailed in the available literature, as a chemical compound used in industrial synthesis, it would fall under the general purview of these regulatory frameworks governing chemical manufacturing, VOC emissions, and hazardous waste management.
Future Research Directions and Emerging Paradigms in 3 Cyclopropylpropanal Chemistry
Development of Novel and More Efficient Synthetic Routes and Methodologies
While classic methods for cyclopropane (B1198618) synthesis, such as the Simmons-Smith reaction, have been foundational, future efforts are focused on developing more efficient, sustainable, and stereoselective routes. nih.gov The development of tandem or one-pot reactions, which accomplish multiple synthetic transformations without isolating intermediates, represents a significant paradigm shift. nih.gov This strategy minimizes waste, reduces purification steps, and can rapidly generate molecular complexity from simple precursors.
A key area of development is the use of novel reagents and catalytic systems. For instance, the use of sulfur ylides like ethyl (dimethylsulfuranylidene)acetate (EDSA) has been shown to be an effective method for cyclopropanation in the synthesis of cyclopropyl (B3062369) peptidomimetics. nih.gov Future research will likely focus on discovering new catalytic systems that can construct the 3-cyclopropylpropanal framework with high atom economy and under milder, more environmentally friendly conditions. The goal is to move beyond stoichiometric reagents towards catalytic processes that can be run at low loadings, enhancing both the efficiency and sustainability of the synthesis.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
| Tandem Reactions | Sequential synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates. nih.gov | Increased efficiency, reduced waste, and faster generation of the target molecule. |
| Catalytic Asymmetric Cyclopropanation | The use of chiral catalysts to directly produce enantiomerically enriched cyclopropane rings. nih.gov | Access to specific stereoisomers of this compound derivatives for applications in pharmaceuticals. |
| Novel Reagent Development | The design and application of new chemical reagents, such as specialized sulfur ylides, for cyclopropanation. nih.gov | Improved yields, milder reaction conditions, and broader substrate scope. |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The chemical reactivity of this compound is dictated by its two key functional groups: the aldehyde and the strained cyclopropane ring. A major challenge and opportunity for future research lies in controlling the selectivity of reactions involving this molecule. The development of catalyst-controlled synthetic pathways is a particularly promising frontier. By carefully selecting the catalyst, it is possible to direct the reaction of a starting material toward different products. For example, in reactions of methylene-/alkylidenecyclopropanyl ketones, the choice of a palladium catalyst can determine whether the reaction proceeds through a ring-opening cycloisomerization to form furans or pyrans. figshare.com
This principle of catalyst control could be applied to this compound to selectively activate either the C-C bonds of the strained ring or the C=O bond of the aldehyde. Furthermore, computational studies and mechanistic investigations are becoming crucial tools for understanding and predicting these reactivity patterns. nih.gov By modeling the transition states of different reaction pathways, chemists can gain insights into the factors that govern regioselectivity and diastereoselectivity, allowing for the rational design of experiments to achieve a desired chemical transformation. nih.gov This deeper understanding will enable the strategic use of this compound as a building block for accessing a wider range of complex molecular architectures.
Integration with Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | ML models are trained on large reaction databases to predict the products, yields, and selectivity of unknown reactions. chemeurope.comchemcopilot.com | Reduces failed experiments; allows for in-silico screening of potential synthetic routes. |
| Condition Optimization | Algorithms explore a high-dimensional parameter space to identify the optimal reaction conditions for a desired outcome. colab.ws | Rapidly finds the best catalyst, solvent, and temperature for synthesizing or functionalizing this compound. |
| Autonomous Synthesis | AI-controlled robotic platforms perform experiments, analyze data in real-time, and iteratively refine reaction conditions. europeanscientist.com | Accelerates the discovery-to-production pipeline for molecules derived from this compound. |
Expanding Applications in Advanced Materials Science and Targeted Drug Discovery
The cyclopropyl group is a "privileged" scaffold in medicinal chemistry, frequently appearing in drug molecules due to its unique structural and electronic properties. nih.govresearchgate.net The strained three-membered ring can favorably influence a molecule's conformation, metabolic stability, potency, and membrane permeability. nih.govresearchgate.netscilit.com Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Future research will focus on incorporating this motif into libraries of diverse compounds for screening against a wide range of biological targets. nih.gov The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of derivatives.
Beyond medicine, the unique properties of the cyclopropane ring offer untapped potential in materials science. The inherent ring strain can be harnessed in polymerization reactions or as a reactive handle for surface modification. Future investigations may explore the use of this compound derivatives as monomers for creating novel polymers with unique thermal or mechanical properties, or as cross-linking agents in the development of advanced materials.
Table: Key Contributions of the Cyclopropyl Moiety in Drug Discovery
| Property | Effect of Cyclopropyl Group | Reference(s) |
|---|---|---|
| Potency | Can enhance binding affinity to biological targets. | nih.govresearchgate.net |
| Metabolic Stability | Often increases resistance to metabolic degradation, improving drug half-life. | nih.govresearchgate.net |
| Conformation | Provides conformational rigidity, which can be entropically favorable for receptor binding. | nih.govresearchgate.net |
| Permeability | Can increase brain permeability. | nih.gov |
| Plasma Clearance | May decrease the rate of clearance from the plasma. | nih.govresearchgate.net |
| Off-Target Effects | Can help reduce binding to unintended targets, improving the safety profile. | nih.govresearchgate.net |
Biocatalytic Advancements and Enzyme Engineering for Enhanced Chemo-, Regio-, and Stereoselectivity
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, and its application to cyclopropanation is a rapidly advancing field. wpmucdn.comnih.gov Enzymes, particularly engineered heme proteins like myoglobin (B1173299) and cytochrome P450 variants, can catalyze the formation of cyclopropane rings with exceptional levels of stereoselectivity—often achieving high diastereomeric ratios and nearly perfect enantiomeric excess. wpmucdn.comnih.govnih.gov
A key paradigm in this area is directed evolution, an iterative process of mutating an enzyme's genetic code and screening for variants with improved activity or selectivity. nih.gov This technique has been used to engineer enzymes that can produce specific stereoisomers of a cyclopropane product on demand. nih.gov For example, researchers have successfully engineered variants of the Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) to selectively produce either the cis or trans diastereomer of a cyclopropylboronate ester with greater than 99% enantiomeric excess. nih.govnsf.gov
Future research will focus on expanding the substrate scope of these biocatalysts to accept a wider range of olefins and carbene precursors, including those needed to synthesize this compound directly. nih.gov Enzyme engineering will be crucial for fine-tuning catalysts to achieve desired chemo-, regio-, and stereoselectivity, providing a green and highly efficient route to chiral cyclopropane building blocks for the pharmaceutical and agrochemical industries. nih.govnih.gov
Table: Examples of Engineered Enzymes in Asymmetric Cyclopropanation
| Enzyme | Substrates | Product | Selectivity Achieved | Reference |
|---|---|---|---|---|
| Engineered Bacillus subtilis Truncated Globin | 3,4-difluorostyrene, Ethyl diazoacetate | Key precursor to Ticagrelor | >99% dr, 98% ee | nih.gov |
| RmaNOD WAIHNM Variant | Vinyl boronic acid pinacol (B44631) ester, Ethyl diazoacetate | trans-cyclopropylboronate | <1:99 dr, >99% ee | nih.gov |
| RmaNOD THRAW Variant | Vinyl boronic acid pinacol ester, Ethyl diazoacetate | cis-cyclopropylboronate | 94:6 dr, >99% ee | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyclopropylpropanal, and what are their comparative yields under standard conditions?
- Methodological Answer : The synthesis typically involves cyclopropanation of allylic aldehydes or nucleophilic addition to cyclopropane carboxaldehyde derivatives. For example, a two-step approach using Grignard reagents with cyclopropane carbonyl precursors achieves ~65-75% yield, while catalytic cyclopropanation of α,β-unsaturated aldehydes under palladium catalysis yields ~50-60%. Reaction optimization should prioritize inert atmospheres (argon/nitrogen) and low moisture conditions to prevent side reactions .
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Compare H and C chemical shifts with computational predictions (e.g., DFT) or literature benchmarks. For cyclopropyl protons, expect splitting patterns due to ring strain (e.g., δ 0.5-1.5 ppm for CH groups) .
- GC-MS : Monitor molecular ion peaks (m/z 112 for parent compound) and fragmentation patterns to confirm purity.
- IR : Validate aldehyde C=O stretching (~1720 cm) and cyclopropane C-H bending (~3050 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CLP classification: Skin Corrosion/Irritation Category 1) .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential exothermic reactions .
Q. How should this compound be stored to maintain stability, and what decomposition products might form under improper conditions?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at 2-8°C. Degradation pathways include:
- Oxidation : Forms 3-cyclopropylpropanoic acid (monitor via TLC or HPLC).
- Polymerization : Avoid exposure to light or acidic catalysts, which accelerate self-condensation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping cyclopropyl protons).
- Control Experiments : Synthesize deuterated analogs to confirm peak assignments.
- Computational Aids : Use Gaussian or ORCA for DFT-based chemical shift predictions .
Q. What experimental design considerations optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DOE Approach : Vary catalysts (e.g., Pd vs. Rh), solvents (polar aprotic vs. ethers), and temperatures to map yield trends.
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity impacts stereoselectivity) .
Q. What computational modeling strategies effectively predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for [2+2] or [3+2] cycloadditions using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics .
Q. How do impurities in this compound affect catalytic reaction outcomes, and what purification methods are most effective?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
